molecular formula C16H19NO4 B2881438 ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate CAS No. 742094-83-3

ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

Cat. No. B2881438
CAS RN: 742094-83-3
M. Wt: 289.331
InChI Key: XMHHDTIHBBGRQT-UHFFFAOYSA-N
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Description

Ethyl 4-oxospiro[3H-chromene-2,4’-piperidine]-1’-carboxylate is a complex organic compound. It belongs to the class of compounds known as Schiff’s bases . Schiff’s bases are nitrogen analogs of an aldehyde or ketone, in which the carbonyl group is replaced by an imine or azomethine group . They are well known for their easy formation and rich coordination chemistry .


Synthesis Analysis

The synthesis of such compounds often involves condensation reactions. For instance, a series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and a series of aromatic aldehydes . Spectrochemical techniques have corroborated the formation of the desired products .


Molecular Structure Analysis

The molecular structure of these compounds is complex, featuring a spiro[chromene-2,4’-piperidine] core. The title compound, C17H19N3O2, crystallizes with two independent molecules (A and B) in the asymmetric unit .


Chemical Reactions Analysis

These compounds can participate in a broad range of synthetic reactions due to the presence of several reactive centers . They are versatile and have received much attention in the field of fundamental and applicative research .

Scientific Research Applications

Antiviral Applications

This compound has been used in the synthesis of novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives, which have shown to possess significant antiviral activity . These derivatives exhibited substantial antiviral activity, with some compounds showing 4 to 7 times higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus .

Antitumor Applications

The compound has been used in the synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides, which have shown promising antitumor activity . In particular, one of the synthesized compounds, IVa, showed more activity than other compounds and the positive control temozolomide .

Antibacterial Applications

The compound has been used in the synthesis of novel oxo-spiro chromene Schiff’s bases, which have shown significant antibacterial activity . The molecular docking analysis suggested that these derivatives regulate the antimicrobial potential via inhibition of DNA gyrase .

Anticancer Applications

The compound has been used in the synthesis of novel oxo-spiro chromene Schiff’s bases, which have shown significant anticancer activity . The molecular docking analysis suggested that these derivatives regulate the anticancer potential via inhibition of CDK 6 . Among all the synthesized compounds, Nitro derivatives have exhibited eminent anticancer and antibacterial activities .

DNA Gyrase Inhibition

The compound has been used in the synthesis of novel oxo-spiro chromene Schiff’s bases, which have shown significant DNA gyrase inhibition activity . This activity is important for their antibacterial and anticancer applications .

CDK 6 Inhibition

The compound has been used in the synthesis of novel oxo-spiro chromene Schiff’s bases, which have shown significant CDK 6 inhibition activity . This activity is important for their anticancer applications .

Mechanism of Action

Molecular docking analysis suggests that these derivatives regulate the antimicrobial potential via inhibition of DNA gyrase and anticancer potential via inhibition of CDK 6 . The ortho-substituted nitro group was found to be more beneficial as the compound might be achieving ideal conformation for binding in the binding pocket receptors .

Future Directions

The future directions in the research of such compounds could involve further exploration of their biological and pharmacological activities. Among all the synthesized compounds, Nitro derivatives have exhibited eminent anticancer and antibacterial activities . This suggests potential for further development and study in these areas.

properties

IUPAC Name

ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-20-15(19)17-9-7-16(8-10-17)11-13(18)12-5-3-4-6-14(12)21-16/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHHDTIHBBGRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

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